molecular formula C7H4Br2F2O2 B1447441 2,4-Dibromo-5-(difluoromethoxy)phenol CAS No. 1803833-91-1

2,4-Dibromo-5-(difluoromethoxy)phenol

Cat. No.: B1447441
CAS No.: 1803833-91-1
M. Wt: 317.91 g/mol
InChI Key: CZFXYXUZFBNAHT-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(difluoromethoxy)phenol is a specialized brominated phenol compound of high interest in advanced chemical research and development. This compound features a phenolic core substituted with two bromine atoms and a difluoromethoxy group, a structure that suggests significant potential as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms makes it a valuable intermediate for further functionalization through cross-coupling reactions and for modifying the physicochemical properties of target molecules, such as their metabolic stability, lipophilicity, and bioavailability. Researchers are investigating its application in creating novel flame retardants, given that related brominated phenols like 2,4-dibromophenol are known commercially under identifiers such as FR-612 . The compound is strictly designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dibromo-5-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXYXUZFBNAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenols with Chlorodifluoromethane

A pivotal method for introducing the difluoromethoxy group involves the reaction of phenols with chlorodifluoromethane (CHClF2) under basic conditions. This method was described in patent CA1203548A, where a phenol is alkylated with excess chlorodifluoromethane in the presence of a base such as sodium hydroxide and phase transfer catalysts like benzyltriethylammonium chloride (BTEAC).

Key reaction conditions:

  • Phenol dissolved in a solvent mixture of acetone and water.
  • Use of 10 mol% BTEAC as phase transfer catalyst.
  • Chlorodifluoromethane introduced under pressure (0.45 to 1.1 kg/cm²) at 30–35 °C.
  • Sodium hydroxide (50% aqueous) added gradually to maintain basic conditions.
  • Reaction time: 1 to 2 hours after addition completion.

This process yields difluoromethoxy-substituted phenols efficiently by nucleophilic substitution of chlorodifluoromethane with phenolate ions under controlled temperature and pressure.

Selective Bromination of Phenols

Electrophilic Aromatic Bromination

Integrated Synthesis of this compound

A plausible synthetic route combining the above steps is:

This approach is supported by literature where electron-poor phenols bearing halogen substituents undergo difluoromethoxylation under mild conditions to yield bis(aryloxy)fluoromethanes and related compounds.

Detailed Research Findings and Reaction Data

Step Reagents & Conditions Outcome & Notes
Bromination Bromine or NBS, solvent (AcOH or CH2Cl2), 0–25 °C Selective dibromination at 2,4-positions; avoid overbromination to tribromo derivatives.
Difluoromethoxylation Chlorodifluoromethane (3 eq.), NaOH (50%, slow addition), BTEAC (10 mol%), acetone/water solvent, 30–35 °C, 1–2 h Efficient alkylation of phenol oxygen forming difluoromethoxy group; pressure controlled (0.45–1.1 kg/cm²).
Alternative bases and solvents KOH or K2CO3, acetonitrile, ambient temperature Potassium hydroxide effective; potassium carbonate less so; solvent choice affects yield and selectivity.

Additional observations:

  • The difluoromethoxylation reaction requires careful control of base addition and temperature to avoid side reactions.
  • Phase transfer catalysts enhance the nucleophilicity of phenolate ions and improve reaction rates.
  • The presence of electron-withdrawing bromine substituents influences regioselectivity and reactivity during difluoromethoxylation.

Mechanistic Insights

  • The difluoromethoxylation proceeds via nucleophilic substitution of chlorodifluoromethane by the phenolate ion, facilitated by phase transfer catalysis.
  • Bromination occurs via electrophilic aromatic substitution preferentially at ortho and para positions relative to the hydroxyl group.
  • The combined effect of bromine substituents and the phenol hydroxyl group directs substitution patterns and stabilizes intermediates.

Chemical Reactions Analysis

2,4-Dibromo-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the phenol group, contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s physicochemical and biological properties can be contextualized by comparing it with three categories of analogs: bromophenols, difluoromethoxy-substituted phenols, and fluorinated phenols.

Bromophenols

Bromophenols are naturally abundant in marine algae (e.g., Rhodomelaceae family) and often exhibit bioactivity. Key comparisons include:

Compound Name Molecular Formula Substituents Biological Role/Source Key Differences
Lanosol C₇H₆Br₂O₃ 2,3-dibromo-4,5-dihydroxybenzyl alcohol Antimicrobial agent (red algae) Hydroxyl groups enhance polarity; lacks difluoromethoxy.
2,4-Dibromo-5-(methoxymethyl)phenol C₈H₈Br₂O₂ 2,4-dibromo-5-(methoxymethyl) Synthetic Methoxymethyl (-OCH₂CH₃) is less electronegative than difluoromethoxy.
3,4,6-Tribromo-5-(hydroxymethyl)benzene-1,2-diol C₇H₅Br₃O₄ 3,4,6-tribromo-5-(hydroxymethyl) Red algae (e.g., Vertebrata lanosa) Additional bromine and hydroxyl groups increase hydrophilicity.

Difluoromethoxy-Substituted Phenols

Difluoromethoxy groups are electron-withdrawing and resistant to oxidative metabolism. Notable analogs include:

Compound Name Molecular Formula Substituents Activity/Application Key Differences
5-((1Z,3Z)-3-(Benzo[d][1,3]dioxol-5-yl)-4-(substituted pyridin-2-yl)buta-1,3-dien-1-yl)-2-(difluoromethoxy)phenol C₂₄H₁₆F₂NO₄ Difluoromethoxy + chalconeimine α-Amylase inhibition (81.35% at 100 µg/mL) Extended conjugation enhances enzyme binding.
2-[3-(4-Morpholino)propylthio]-5-(difluoromethoxy)benzimidazole C₂₁H₂₂F₂N₃O₂S Difluoromethoxy + benzimidazole Anti-inflammatory (superior to Aspirin) Benzimidazole core modifies target specificity.

Key Insight: The presence of bromine in 2,4-Dibromo-5-(difluoromethoxy)phenol may synergize with the difluoromethoxy group to enhance halogen bonding in biological targets, a feature absent in non-brominated analogs .

Fluorinated Phenols

Fluorine substitution influences solubility and electronic properties:

Compound Name Molecular Formula Substituents Properties/Applications Key Differences
2-(Difluoromethyl)-5-fluorophenol C₇H₅F₃O 2-(difluoromethyl)-5-fluoro Intermediate in agrochemicals Difluoromethyl (-CF₂H) vs. difluoromethoxy (-OCF₂H).
5-Amino-2,4-difluorophenol C₆H₅F₂NO 2,4-difluoro-5-amino Pharmaceutical intermediate Amino group introduces basicity; lacks bromine.

Key Insight: Bromine’s bulkiness in this compound may reduce rotational freedom compared to smaller fluorine substituents, impacting conformational stability in receptor binding .

Research Findings and Implications

  • Antimicrobial Potential: Bromophenols from marine algae (e.g., lanosol) show antimicrobial activity, suggesting that this compound could be optimized for similar applications with improved pharmacokinetics due to its difluoromethoxy group .
  • Synthetic Challenges : Difluoromethylation protocols (e.g., using sodium 2-chloro-2,2-difluoroacetate) require careful hazard analysis due to gas evolution and reactive intermediates, which may apply to synthesizing this compound .

Biological Activity

2,4-Dibromo-5-(difluoromethoxy)phenol is a compound of significant interest in biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic structure with two bromine atoms and a difluoromethoxy group, contributing to its reactivity and biological activity. The presence of halogen atoms enhances the compound's potential to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular pathways. The bromine and fluorine atoms increase the compound's lipophilicity, which may enhance its membrane permeability and interaction with cellular targets. Specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It could bind to receptors, potentially altering signaling pathways.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting potential use in antimicrobial therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains and fungi. For example, compounds with similar structures have shown significant antifungal activity at low concentrations.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Activity Type
This compoundXAntifungal
4-Bromo-2,5-dimethoxyphenethylamineYAntimicrobial
3,5-Dibromo-2-(2′,4′-dibromophenoxy)phenolZAntifungal

Note: Specific MIC values for this compound are currently under investigation.

Cytotoxicity Studies

A screening involving various cell lines has assessed the cytotoxic effects of related compounds. In one study focusing on leukemia cell lines (Jurkat J16 and Ramos), certain derivatives demonstrated significant antiproliferative activity without undue toxicity to normal cells. This suggests that this compound may possess similar properties.

Case Study: Apoptosis Induction in Leukemia Cells

In a study involving primary human leukemic cells, compounds structurally related to this compound were found to induce apoptosis at IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment. This indicates a potential therapeutic role in cancer treatment.

Research Applications

The compound is utilized in various research applications:

  • Medicinal Chemistry: Investigated for potential drug development due to its unique structural properties.
  • Analytical Chemistry: Serves as a reference standard in analytical methods.
  • Material Science: Explored for its utility in developing new materials with specific chemical properties.

Q & A

Q. What are the established synthetic routes for 2,4-Dibromo-5-(difluoromethoxy)phenol, and how can bromination and difluoromethylation steps be optimized?

Answer: The synthesis involves two key steps: (1) difluoromethylation of a phenol precursor and (2) bromination .

  • Difluoromethylation : Sodium chlorodifluoroacetate (SCDA) is a bench-stable reagent for introducing the -OCF₂ group. A base-mediated reaction in a polar solvent (e.g., DMF or acetonitrile) at 60–80°C achieves moderate yields (~50–70%). Gas evolution during the reaction necessitates an oil bubbler for safe venting .
  • Bromination : Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride introduces bromine atoms at the 2- and 4-positions. In situ bromination protocols (e.g., KBr/KBrO₃ in HCl) minimize handling hazards .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equivalents Br₂ for complete di-substitution) and temperature (25–40°C) to avoid over-bromination .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms the difluoromethoxy group (δ ≈ -40 to -50 ppm, split due to coupling with adjacent protons). ¹H NMR identifies aromatic protons and bromine-induced deshielding .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve heavy atoms (Br, F) and validate bond lengths/angles .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M-H]⁻ at m/z ~315) and isotopic patterns from bromine .

Q. How does the stability of this compound vary under different storage and experimental conditions?

Answer:

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation of the difluoromethoxy group.
  • Solvent Compatibility : Stable in DMSO and acetonitrile; avoid strong acids/bases to prevent ether bond cleavage. Phase equilibria studies (e.g., ternary systems with MIBK/water) suggest limited hydrolysis in aqueous media at neutral pH .
  • Light Sensitivity : UV-Vis spectroscopy shows absorbance peaks <300 nm; protect from prolonged UV exposure during handling .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and difluoromethylation in this compound?

Answer:

  • Bromination : The phenol group activates the aromatic ring, directing electrophilic bromine to the para position first (C-4), followed by meta (C-2) due to steric and electronic effects from the -OCF₂ group. Computational studies (DFT) suggest charge distribution at C-2 and C-4 is more electrophilic than C-6 .
  • Difluoromethylation : The reaction proceeds via a difluorocarbene intermediate (CF₂:) generated from SCDA under basic conditions. The carbene inserts into the O–H bond of the phenol, forming the -OCF₂ group. Solvent polarity and base strength (e.g., Cs₂CO₃ vs. KOH) influence carbene stability and reaction efficiency .

Q. How can orthogonal experimental designs (e.g., L16(4⁴)) optimize reaction conditions while addressing conflicting data on yield and purity?

Answer:

  • Factor Selection : Test variables like temperature (40–80°C), solvent (DMF vs. acetonitrile), base (Cs₂CO₃ vs. KOH), and reagent stoichiometry (1.0–2.5 equivalents).
  • Data Contradictions : Use ANOVA to identify significant factors. For example, higher temperatures may improve difluoromethylation yield but reduce purity due byproduct formation (e.g., trifluoromethylated derivatives). Pareto charts prioritize adjustments .
  • Validation : Confirm optimized conditions with triplicate runs and characterize products via GC-MS or LC-MS to resolve discrepancies between yield and purity metrics .

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structure elucidation?

Answer:

  • Crystallographic Ambiguities : SHELXL refinement may struggle with disordered F/Br atoms. Apply restraints to bond distances (C–F: 1.34 Å; C–Br: 1.89 Å) and use twin refinement for non-merohedral twinning .
  • NMR Discrepancies : Dynamic effects (e.g., rotameric exchange of -OCF₂) can broaden ¹⁹F signals. Use variable-temperature NMR to freeze conformers and resolve splitting .
  • Cross-Validation : Overlay DFT-calculated spectra (e.g., Gaussian) with experimental data to validate bond angles and torsional strain .

Q. What structure-activity relationships (SARs) are hypothesized for derivatives of this compound in biological systems?

Answer:

  • Electron-Withdrawing Effects : The -OCF₂ and Br groups reduce electron density on the aromatic ring, enhancing electrophilic reactivity in enzyme binding (e.g., tyrosine kinase inhibition).
  • Steric Effects : Bulkier substituents at C-5 (e.g., -OCF₂ vs. -OCH₃) hinder π-stacking interactions, reducing affinity in some assays .
  • Biological Testing : Use phenol-red-free media in cell cultures to avoid estrogenic interference when evaluating cytotoxicity or receptor binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-(difluoromethoxy)phenol
Reactant of Route 2
2,4-Dibromo-5-(difluoromethoxy)phenol

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